Cas no 2171215-91-9 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid)

4-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features an Fmoc group at the N-terminus, ensuring selective deprotection under mild basic conditions, while the isopropyl amide moiety enhances solubility and stability during solid-phase synthesis. Its chiral center at the 3-position (S-configuration) allows for stereocontrolled incorporation into peptide sequences. The carboxylic acid terminus provides a functional handle for further conjugation or elongation. This derivative is particularly useful in constructing complex peptidomimetics or modified peptides, offering precise control over backbone functionalization. Its structural features make it suitable for medicinal chemistry research and the development of bioactive peptide analogs.
4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid structure
2171215-91-9 structure
商品名:4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid
CAS番号:2171215-91-9
MF:C26H32N2O5
メガワット:452.542687416077
CID:6082370
PubChem ID:165811062

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid
    • 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
    • 2171215-91-9
    • EN300-1575612
    • インチ: 1S/C26H32N2O5/c1-17(2)28(14-8-13-25(30)31)24(29)15-18(3)27-26(32)33-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,17-18,23H,8,13-16H2,1-3H3,(H,27,32)(H,30,31)/t18-/m0/s1
    • InChIKey: YOXQXXWTEMZBBO-SFHVURJKSA-N
    • ほほえんだ: O(C(N[C@@H](C)CC(N(CCCC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1575612-2.5g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
2.5g
$6602.0 2023-06-04
Enamine
EN300-1575612-5.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
5g
$9769.0 2023-06-04
Enamine
EN300-1575612-0.5g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
0.5g
$3233.0 2023-06-04
Enamine
EN300-1575612-100mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
100mg
$2963.0 2023-09-24
Enamine
EN300-1575612-1000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
1000mg
$3368.0 2023-09-24
Enamine
EN300-1575612-10.0g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
10g
$14487.0 2023-06-04
Enamine
EN300-1575612-0.1g
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
0.1g
$2963.0 2023-06-04
Enamine
EN300-1575612-2500mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
2500mg
$6602.0 2023-09-24
Enamine
EN300-1575612-5000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
5000mg
$9769.0 2023-09-24
Enamine
EN300-1575612-10000mg
4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)butanamido]butanoic acid
2171215-91-9
10000mg
$14487.0 2023-09-24

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid 関連文献

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acidに関する追加情報

Introduction to 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic Acid (CAS No. 2171215-91-9)

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171215-91-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes a chiral center at the 3S position, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage. The presence of these structural motifs not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for drug development and therapeutic applications.

The fluorenylmethoxycarbonyl moiety is particularly noteworthy, as it is commonly employed in peptide synthesis to protect amino groups during solid-phase peptide manufacturing. This protective group ensures that the amino group remains inert to unwanted reactions, allowing for precise control over peptide assembly. The incorporation of this group in 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid suggests that the compound may be utilized in the synthesis of more complex peptides or proteins, where such protection is essential.

The chiral center at the 3S position is another critical feature of this compound. Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as enantiomers (molecules that are mirror images of each other) can exhibit vastly different pharmacological properties. The stereochemical purity of this compound is therefore of paramount importance, and its synthesis would likely require advanced chiral resolution or asymmetric synthesis techniques to ensure high enantiomeric excess.

The propan-2-yl group attached to the nitrogen atom in the amide backbone introduces an additional layer of complexity to the molecule. This alkyl group can influence both the solubility and metabolic stability of the compound, making it a key factor in its potential pharmacokinetic profile. Alkyl-substituted amides are often explored in drug discovery due to their ability to modulate bioavailability and target specificity.

Beyond its structural attributes, 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid may find applications in various biomedical research areas. For instance, its structural framework could serve as a scaffold for designing novel bioactive molecules. The combination of an amide bond and a fluorene derivative has been explored in the development of fluorescent probes and imaging agents, which are crucial for diagnostic and therapeutic applications.

In recent years, there has been growing interest in using advanced computational methods to predict the biological activity of complex molecules like this one. Techniques such as molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and machine learning-based virtual screening have enabled researchers to accelerate the discovery process. By leveraging these tools, scientists can gain insights into how 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid interacts with biological targets, thereby guiding its optimization for specific therapeutic uses.

The role of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability—has become increasingly prominent in drug development. The structure of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid bears similarities to certain peptidomimetic scaffolds, suggesting that it could be modified to target specific biological pathways with high affinity and selectivity. This approach has been successful in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Moreover, the fluorenylmethoxycarbonyl protecting group not only facilitates peptide synthesis but also allows for post-synthetic modifications. Once the protecting group is removed under specific conditions, other functional groups can be introduced at strategic positions within the molecule. This flexibility makes it a versatile building block for constructing more elaborate pharmacophores.

The potential applications of this compound extend to regenerative medicine and tissue engineering. Peptides and peptidomimetics have shown promise in promoting tissue repair and regeneration by modulating growth factor signaling pathways. The structural features of 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)butanamidobutanoic acid could be exploited to design molecules that stimulate angiogenesis or enhance wound healing.

In conclusion, 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-y l)butanamidobutanoic acid (CAS No. 2171215 - 91 - 9) represents a fascinating compound with diverse potential applications in pharmaceutical chemistry and biomedicine. Its intricate structure, featuring a chiral center, protective group, and alkyl substitution, makes it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies for drug discovery and molecular design, compounds like this one will undoubtedly play a significant role in advancing therapeutic strategies across multiple disease areas.

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